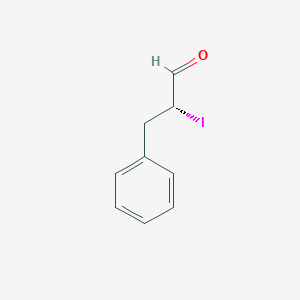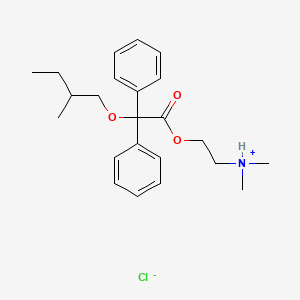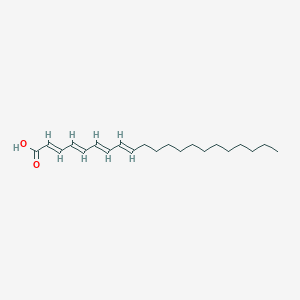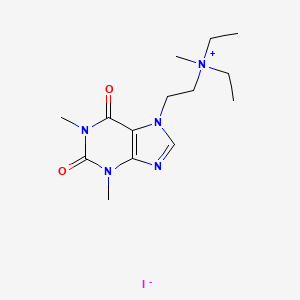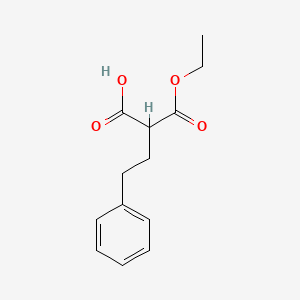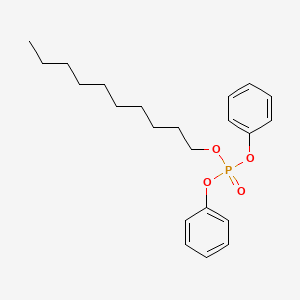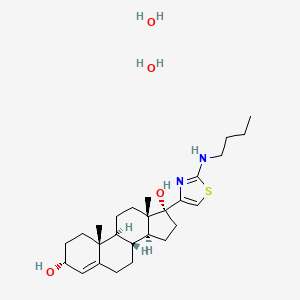![molecular formula C17H9CaClN2O10S3Sr B13738070 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt CAS No. 141377-73-3](/img/structure/B13738070.png)
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt is a complex organic compound It is characterized by its naphthalene core structure with sulfonic acid groups, a hydroxy group, and an azo linkage to a chloromethylsulfonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt typically involves several steps:
Nitration and Reduction: The naphthalene core undergoes nitration followed by reduction to introduce amino groups.
Sulfonation: Sulfonic acid groups are introduced through sulfonation reactions.
Diazotization and Coupling: The amino groups are diazotized and then coupled with 5-chloro-4-methyl-2-sulfophenyl to form the azo linkage.
Hydroxylation: Introduction of the hydroxy group at the 3-position.
Salt Formation: The final step involves the addition of calcium and strontium salts to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic steps but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions would be essential to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
Azo Linkage: The azo group can participate in electron transfer reactions, making it useful in redox processes.
Sulfonic Acid Groups: These groups enhance the solubility and reactivity of the compound.
Hydroxy Group: The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-[(4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)azo]-
- 1,5-Naphthalenedisulfonic acid disodium salt hydrate
Uniqueness
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt, particularly the presence of both calcium and strontium salts, distinguishes it from other similar compounds. This combination can lead to unique reactivity and applications, especially in fields requiring specific metal ion interactions.
Eigenschaften
CAS-Nummer |
141377-73-3 |
|---|---|
Molekularformel |
C17H9CaClN2O10S3Sr |
Molekulargewicht |
660.6 g/mol |
IUPAC-Name |
calcium;strontium;4-[(4-chloro-3-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13ClN2O10S3.Ca.Sr/c1-8-12(18)4-5-13(17(8)33(28,29)30)19-20-15-11-3-2-10(31(22,23)24)6-9(11)7-14(16(15)21)32(25,26)27;;/h2-7,21H,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+2/p-4 |
InChI-Schlüssel |
NGXWXGMMPVJJHO-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ca+2].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
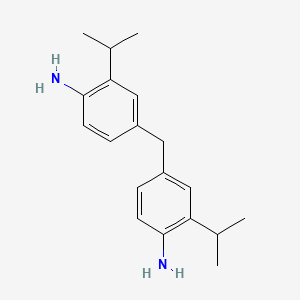
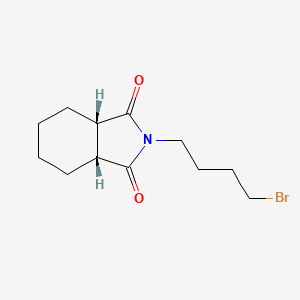

![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
